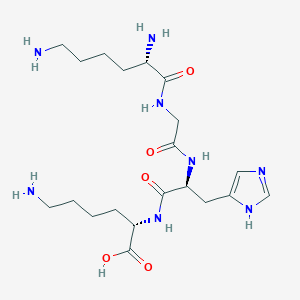

L-Lysine, L-lysylglycyl-L-histidyl-

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Lysine, L-lysylglycyl-L-histidyl- often employs large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

化学反应分析

Metal Chelation and Catalytic Roles

GHK exhibits strong metal-binding properties , particularly with copper(II) , forming stable complexes critical for wound healing and tissue repair . The tripeptide’s histidine residue facilitates coordination, while lysine contributes to structural stabilization.

| Metal Complex | Binding Site | Biological Impact | Reference |

|---|---|---|---|

| GHK:Cu(II) | Histidine imidazole ring | Promotes fibroblast proliferation | |

| GHK:Zn(II) | Lysine ε-amino group | Antioxidant synergy |

In catalytic applications, lysine’s ε-amino group in GHK prevents undesired oxidation side reactions. For example, in Gluconobacter oxidans-mediated alcohol oxidation, lysine redirects the pathway from carboxylic acid formation to α,β-unsaturated aldehyde production .

Antioxidant Activity

GHK effectively scavenges hydroxyl (·OH) and peroxyl (ROO·) radicals, outperforming carnosine and glutathione in ·OH neutralization :

| Antioxidant | ·OH Scavenging (%) | ROO· Scavenging (%) | Reference |

|---|---|---|---|

| GHK | 92 | 85 | |

| Carnosine | 78 | 65 | |

| Glutathione | 81 | 70 |

This activity is attributed to GHK’s histidine imidazole ring and lysine’s redox-active ε-amino group .

Biological Interactions

-

Herpes simplex virus (HSV) inhibition : Lysine competes with arginine for cellular uptake, reducing HSV replication. Clinical studies show lysine supplementation (500–1,200 mg/day) decreases herpes lesion recurrence by 49–63% .

-

Collagen crosslinking : Lysine residues in GHK facilitate Schiff base formation with collagen aldehydes, enhancing tissue tensile strength .

Reaction Mechanisms

-

Schiff base formation : Lysine’s ε-amino group reacts with carbonyl groups (e.g., retinaldehyde in rhodopsin) to form transient Schiff bases, critical for visual signal transduction .

-

Decarboxylation : In lysine catabolism, α-aminoadipate synthase converts saccharopine to α-aminoadipic semialdehyde via NAD⁺-dependent dehydration .

科学研究应用

Biochemical Roles of L-Lysine

L-Lysine is integral to protein synthesis and has several important functions in the human body:

- Protein Synthesis : It is one of the building blocks of proteins, necessary for tissue repair and growth.

- Collagen Formation : L-Lysine aids in the crosslinking of collagen polypeptides, which is crucial for maintaining skin elasticity and structural integrity .

- Calcium Absorption : It enhances calcium absorption in the intestines and reduces urinary calcium loss, potentially aiding in osteoporosis prevention .

Antiviral Properties

One of the most studied applications of L-Lysine is its role in managing herpes simplex virus (HSV) infections:

- Herpes Management : Research indicates that L-Lysine supplementation may reduce the frequency and severity of HSV outbreaks by inhibiting arginine, which promotes viral replication. A study showed a 63% reduction in herpes lesions incidence after a year of treatment with L-Lysine .

| Study Type | Dosage | Duration | Results |

|---|---|---|---|

| Pilot Study | 500 mg/day | 30 days | Significant reduction in recurrent herpes episodes |

| Double-Blind Study | 1000 mg three times daily | 6 months | Reduced lesion incidence and severity |

| Multicenter Study | 320-1200 mg/day | 2 months | Decreased recurrence during treatment |

Wound Healing

The tripeptide L-lysylglycyl-L-histidyl- has shown promise in wound healing applications:

- Fibroblast Proliferation : Studies indicate that this tripeptide promotes fibroblast proliferation, which is essential for tissue regeneration . It has been suggested as a therapeutic agent for enhancing wound healing processes.

Nutritional Supplementation

L-Lysine supplementation is often recommended for athletes and individuals with specific dietary restrictions:

- Muscle Recovery : Athletes use lysine to aid muscle recovery post-exercise due to its role in protein synthesis .

- Dietary Sources : Foods rich in lysine include meat, fish, dairy products, and legumes, making it accessible for individuals aiming to enhance their protein intake.

Research Findings on L-lysylglycyl-L-histidyl-

Recent studies have highlighted the antioxidant properties of L-lysylglycyl-L-histidyl-, suggesting its potential role in reducing oxidative stress:

- Antioxidant Activity : The peptide has been shown to diminish hydroxyl and peroxyl radicals, indicating its potential as an endogenous antioxidant . This property could be beneficial in various therapeutic contexts where oxidative stress plays a role.

Future Directions and Considerations

While current research supports the efficacy of L-Lysine and its derivatives in various applications, further studies are necessary to fully understand their mechanisms and optimize their use:

- Long-term Studies : More extensive clinical trials are needed to confirm the long-term benefits and safety of lysine supplementation.

- Mechanistic Insights : Understanding the molecular mechanisms behind lysine's effects on viral replication and wound healing will enhance its application in clinical settings.

作用机制

The mechanism of action of L-Lysine, L-lysylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The peptide binds to receptors and enzymes, modulating their activity.

Pathways Involved: It influences pathways related to immune response, inflammation, and cellular stress responses

相似化合物的比较

L-Lysine

Structure: A basic α-amino acid with the chemical formula C₆H₁₄N₂O₂. Biological Role: Essential for protein synthesis, lysine is a precursor for carnitine, collagen, and enzymes. Mammals cannot synthesize it and rely on dietary intake . Key Applications:

- Bacterial Metabolism: Degraded via pathways involving cadaverine and 5-aminovalerate (5AVA) in Bacillus methanolicus .

- Agriculture : L-Lysine·H₂SO₄ supplementation in broiler diets at 1% is safe, but higher concentrations (≥4%) impair intestinal morphology and liver health .

- Transport: Pseudomonas aeruginosa LysP mediates sodium-independent L-lysine uptake, critical for bacterial survival under acidic conditions .

L-Lysylglycyl-L-Histidyl- (GHK)

Structure : A tripeptide (Gly-His-Lys) with a molecular weight of 336.4 Da.

Biological Role :

- Chemoattraction : Acts as a potent chemoattractant for mast cells, comparable to N-formylmethionylleucylphenylalanine (fMLF) .

- Osteoblast Interaction : The copper complex (GHK:Cu) enhances osteoblast attachment but inhibits alkaline phosphatase activity and osteocalcin production .

Applications : - Wound Healing : Mimics collagen-derived sequences to regulate tissue repair.

- Cancer Research : Analogs may modulate cell growth for chemotherapy .

L-Lysine Derivatives and Analogues

GHK Analogues and Related Peptides

Mechanistic and Functional Comparisons

Enzymatic Interactions

- L-Lysine :

- GHK: Binds copper to form GHK:Cu, which modulates osteoblast adhesion and differentiation . Competes with non-active peptides (e.g., Gly-His-Ala) for cell surface receptors, highlighting sequence specificity .

Therapeutic Potential

- L-Lysine Derivatives: Antibiotics: Targeting LysP transporters in P. aeruginosa could disrupt lysine uptake . Aminopeptidase N Inhibitors: L-Lysine ureido derivatives (e.g., compound 5d) show IC₅₀ values comparable to Bestatin, a known inhibitor .

- GHK Analogues: Wound Healing: Mimics collagen fragments to accelerate tissue repair. Chemotherapy: Potential to regulate tumor neovascularization via mast cell recruitment .

生物活性

L-Lysine, an essential amino acid, plays a critical role in various biological processes, including protein synthesis, collagen formation, and immune function. The compound L-lysylglycyl-L-histidyl-L-lysine is a peptide that combines lysine with glycine and histidine, potentially enhancing its biological activities. This article explores the biological activities of L-lysine and its derivative, focusing on their mechanisms of action, therapeutic applications, and research findings.

1. Biological Roles of L-Lysine

Lysine is integral to numerous physiological functions:

- Protein Synthesis : As a building block for proteins, lysine is crucial for growth and tissue repair. It participates in the formation of collagen, which provides structural integrity to connective tissues .

- Immune Function : Lysine supplementation has been shown to reduce the incidence and severity of herpes simplex virus (HSV) infections by inhibiting viral replication through competitive inhibition with arginine .

- Calcium Absorption : Lysine may enhance calcium absorption in the intestines, contributing to bone health .

- Epigenetic Regulation : Lysine residues on histones can undergo various modifications (e.g., acetylation), influencing gene expression and cellular function .

2.1 Herpes Simplex Virus (HSV)

Numerous studies have demonstrated the efficacy of lysine in managing HSV outbreaks:

- A pilot study indicated that patients taking 500 mg of L-lysine daily experienced a 63% reduction in herpes lesions over one year compared to baseline .

- Another double-blind study showed that participants receiving 1000 mg of lysine three times daily had fewer lesions and shorter healing times compared to a placebo group .

2.2 Diabetes Management

Lysine has been investigated for its potential benefits in diabetes:

- In a study involving streptozotocin-induced diabetic rats, L-lysine supplementation prevented increases in serum glucose and advanced glycation end products (AGEs), suggesting a protective effect against diabetic complications .

3.1 Clinical Observations

A comprehensive review of clinical studies highlights the following findings:

3.2 Wound Healing

Research on L-lysylglycyl-L-histidyl-L-lysine indicates its potential as a wound healing agent:

- A study demonstrated that this peptide promotes fibroblast proliferation, which is crucial for tissue repair . The incorporation of tritiated thymidine into fibroblasts indicated enhanced cell proliferation in response to this peptide.

Lysine's biological activity can be attributed to several mechanisms:

- Competitive Inhibition : Lysine competes with arginine for cellular uptake, which is critical for the replication of certain viruses like HSV .

- Collagen Crosslinking : By participating in collagen formation, lysine enhances tissue strength and elasticity .

- Chemical Chaperone Activity : Lysine acts as a chemical chaperone that helps maintain protein structure under stress conditions, particularly relevant in diabetic models .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing L-lysine-containing peptides like L-lysylglycyl-L-histidyl?

- Answer : Solid-phase peptide synthesis (SPPS) is widely used, involving sequential coupling of Fmoc-protected amino acids. Critical steps include deprotection (e.g., using piperidine), activation with reagents like HBTU/HOBt, and purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) and NMR for structural validation . For example, highlights peptide synthesis optimization using model compounds, while emphasizes rigorous washing steps to remove byproducts (e.g., diethylammonium chloride).

Q. How can researchers validate the structural integrity of L-lysine-containing peptides?

- Answer : X-ray crystallography () and NMR spectroscopy ( ) are primary tools. For example, X-ray diffraction confirmed the subgel phase formation in lipid-peptide interactions, while NMR data in provided bond connectivity and stereochemistry. GC/MS and HPLC/MS () are also critical for tracking isotopic labeling in metabolic studies.

Q. What experimental designs are recommended for assessing L-lysine bioavailability in animal models?

- Answer : Randomized controlled trials (RCTs) with dietary lysine gradients are standard. and used basal lysine-deficient diets supplemented with incremental lysine levels (e.g., 0.35–1.00% for broilers). Key metrics include weight gain, feed efficiency, and plasma urea levels. Statistical analysis (ANOVA with post-hoc tests like Duncan’s) ensures robustness .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in L-lysine’s metabolic roles across studies?

- Answer : Non-targeted stable isotope analysis (e.g., uniformly ¹³C-labeled L-lysine) tracks carbon flux into pathways like the TCA cycle. identified parallel degradation routes (e.g., L-pipecolate pathway and ethylmalonyl-CoA pathway) in Phaeobacter inhibens. GC/MS and HPLC/MS differentiate labeled intermediates, reconciling discrepancies in lysine catabolism .

Q. What methods elucidate the interaction between L-lysine-containing peptides and lipid bilayers?

- Answer : Differential scanning calorimetry (DSC) and X-ray diffraction () reveal phase behavior changes. For example, poly(L-lysine) induced subgel (Lc) phase formation in DPPG bilayers after incubation. These techniques quantify thermodynamic stability and structural rearrangements critical for membrane-protein interaction studies .

Q. How do analytical methods like HPLC and MMPA compare for quantifying L-lysine in complex matrices?

- Answer : HPLC offers higher specificity for lysine quantification in feeds (), while MMPA (microbiological plate assay) may overestimate due to cross-reactivity. Paired t-tests and linear regression validate method accuracy, as shown in ’s comparison of total lysine content in animal feeds .

Q. What statistical approaches address variability in lysine supplementation studies?

- Answer : Linear regression models correlate lysine levels with outcomes (e.g., weight gain). For contradictory results (e.g., vs. 8), meta-analysis or mixed-effects models account for species-specific responses (poultry vs. swine). ’s use of variance analysis (ANOVA) and post-hoc tests minimizes Type I errors .

Q. How can ethical considerations in human trials involving L-lysine be integrated into study design?

- Answer : Protocols must include informed consent, exclusion criteria (e.g., pre-existing conditions), and balanced arginine/lysine ratios to mitigate antagonism ( ). ’s guidelines recommend IRB-approved participant selection and transparent reporting of adverse effects .

Q. What advanced techniques map L-lysine degradation intermediates in microbial systems?

- Answer : High-resolution MS coupled with isotope ratio analysis () identifies intermediates like L-pipecolate. Pathway inhibition studies (e.g., CRISPR knockout of key enzymes) validate route specificity. Multi-omics integration (transcriptomics/metabolomics) further contextualizes flux distribution .

Q. How do researchers ensure reproducibility in peptide synthesis and characterization?

- Answer : Adherence to Beilstein Journal guidelines ():

- Synthesis : Detailed experimental sections with purification thresholds (e.g., >95% purity via HPLC).

- Characterization : Full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials.

- Reporting : Avoid redundant data in text; prioritize critical findings in figures/tables .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZVZMBXJOMKA-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429544 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-79-4 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。